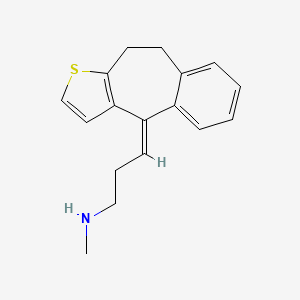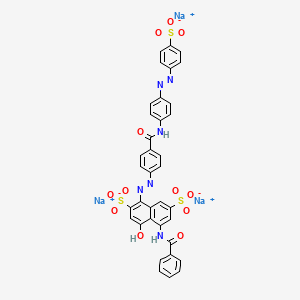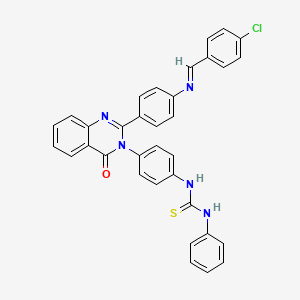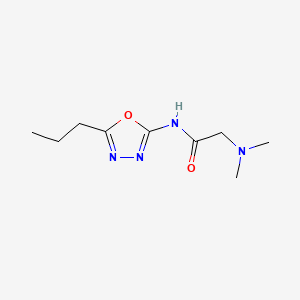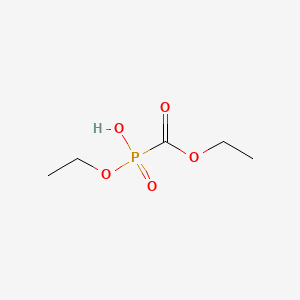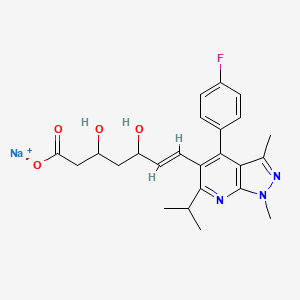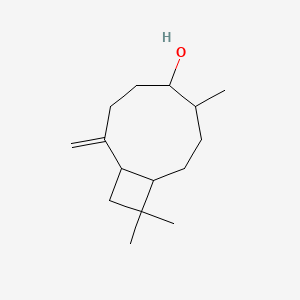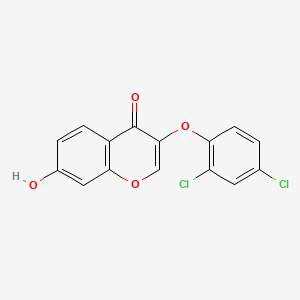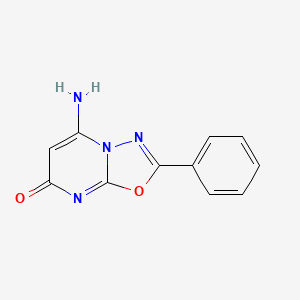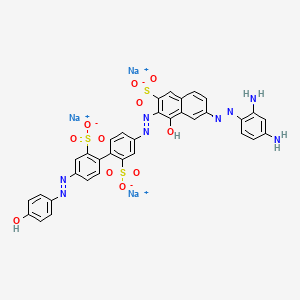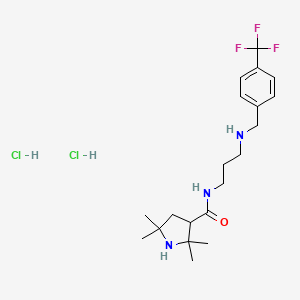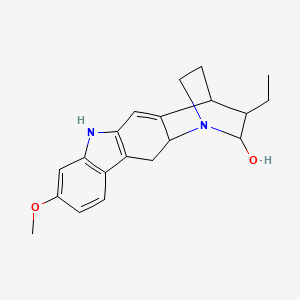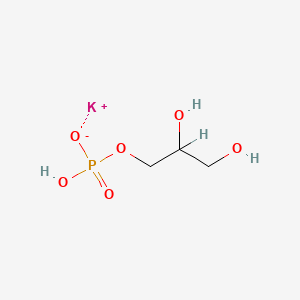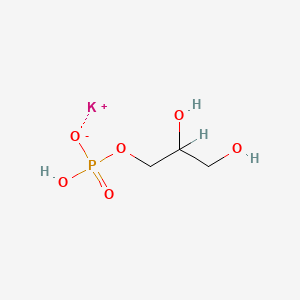
Monopotassium 1-glycerophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopotassium 1-glycerophosphate, also known as 1,2,3-propanetriol, 1-(dihydrogen phosphate), monopotassium salt, is a chemical compound with the molecular formula C3H8O6P.K. It is a potassium salt of glycerophosphoric acid and is commonly used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monopotassium 1-glycerophosphate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed in precise ratios. The mixture is then neutralized with potassium hydroxide, and the resulting product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Monopotassium 1-glycerophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycerophosphoric acid derivatives.
Reduction: Reduction reactions can convert it back to glycerol and phosphoric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Glycerophosphoric acid derivatives.
Reduction: Glycerol and phosphoric acid.
Substitution: Various glycerophosphate esters.
Aplicaciones Científicas De Investigación
Monopotassium 1-glycerophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: It serves as a source of phosphate in biochemical assays and cell culture media.
Medicine: It is used in total parenteral nutrition (TPN) solutions to provide essential phosphate and potassium ions.
Industry: It is utilized in the production of fertilizers, food additives, and buffering agents
Mecanismo De Acción
Monopotassium 1-glycerophosphate acts as a donor of inorganic phosphate through hydrolysis. The phosphate group is released and participates in various biochemical pathways, including energy metabolism and signal transduction. The compound’s effects are mediated by its interaction with enzymes and other molecular targets involved in phosphate metabolism .
Comparación Con Compuestos Similares
- Monopotassium phosphate (KH2PO4)
- Dipotassium phosphate (K2HPO4)
- Tripotassium phosphate (K3PO4)
Comparison: Monopotassium 1-glycerophosphate is unique due to its glycerol backbone, which allows it to participate in both phosphate and glycerol metabolism. In contrast, other potassium phosphates like monopotassium phosphate, dipotassium phosphate, and tripotassium phosphate primarily serve as sources of phosphate and potassium ions without the additional metabolic roles associated with glycerol .
Propiedades
Número CAS |
115798-78-2 |
|---|---|
Fórmula molecular |
C3H8KO6P |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
potassium;2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
Clave InChI |
OEZZJHUIYXAWIJ-UHFFFAOYSA-M |
SMILES canónico |
C(C(COP(=O)(O)[O-])O)O.[K+] |
Descripción física |
Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] |
Solubilidad |
SOL IN ALCOHOL; VERY SOL IN WATER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


